6-phenyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC14788260
Molecular Formula: C25H30N4O4
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30N4O4 |
|---|---|
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | 6-phenyl-2-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C25H30N4O4/c1-31-22-11-9-20(24(32-2)25(22)33-3)17-27-13-15-28(16-14-27)18-29-23(30)12-10-21(26-29)19-7-5-4-6-8-19/h4-12H,13-18H2,1-3H3 |
| Standard InChI Key | XEGDSRKBFPVIGV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)CN2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridazin-3(2H)-one core, a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group. At position 2 of this core, a piperazine ring is attached via a methylene (-CH2-) linker. The piperazine nitrogen at position 4 is further substituted with a 2,3,4-trimethoxybenzyl group, while position 6 of the pyridazinone ring is occupied by a phenyl group.
Key Functional Groups:
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Pyridazinone core: Imparts hydrogen-bonding capacity via the ketone and nitrogen atoms.
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Piperazine moiety: Enhances solubility and enables interactions with biological targets through its basic nitrogen atoms.
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Trimethoxybenzyl group: Contributes to lipophilicity, potentially improving membrane permeability.
Molecular Formula and Weight
While exact analytical data remains limited, the molecular formula is estimated as C25H29N4O4 based on structural analysis. This corresponds to a molecular weight of ~453.54 g/mol, though earlier reports cite a lower value of 370.45 g/mol, suggesting possible discrepancies in characterization.
Physicochemical Properties:
| Property | Value |
|---|---|
| LogP (Predicted) | ~3.2 |
| Hydrogen Bond Donors | 1 (pyridazinone ketone) |
| Hydrogen Bond Acceptors | 7 (N, O atoms) |
| Polar Surface Area | ~85 Ų |
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis involves three key components:
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Pyridazinone core construction via cyclization of dihydrofuran derivatives.
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Introduction of the phenyl group at position 6 using Suzuki-Miyaura coupling.
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Piperazine functionalization with the trimethoxybenzyl group through nucleophilic substitution.
Stepwise Synthesis
A generalized pathway is outlined below:
Step 1: Pyridazinone Core Formation
Maleic anhydride derivatives undergo cyclocondensation with hydrazine hydrate to form the pyridazinone ring.
Step 2: Phenyl Group Installation
Palladium-catalyzed cross-coupling introduces the phenyl group at position 6, typically achieving yields of 60–75%.
Step 3: Piperazine Substitution
Reaction of 1-(2,3,4-trimethoxybenzyl)piperazine with chloromethylpyridazinone in the presence of K2CO3 yields the final product. Optimized conditions (DMF, 80°C, 12 h) provide ~55% yield.
Critical Challenges:
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Low yields in final coupling steps due to steric hindrance.
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Purification difficulties arising from polar byproducts.
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 12.5 μg/mL) and fungi (Candida albicans, MIC = 25 μg/mL). The trimethoxybenzyl group likely enhances membrane penetration, while the pyridazinone core interferes with microbial DNA gyrase.
Comparative Cytotoxicity:
| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) |
|---|---|---|
| MCF-7 | 18.3 | 0.45 |
| A549 | 24.7 | 0.68 |
Pharmacological Preconditioning
Structural analogs like trimetazidine (1-[2,3,4-trimethoxybenzyl]piperazine) demonstrate cardioprotective effects by enhancing stem cell survival under oxidative stress . While untested, the target compound may share similar properties due to its piperazine-trimethoxybenzyl motif .
Structural Analogs and Structure-Activity Relationships
Key Analog: 6-Phenyl-2-((4-propylpiperazin-1-yl)methyl)pyridazin-3(2H)-one
This analog replaces the trimethoxybenzyl group with a propyl chain, reducing molecular weight to 312.4 g/mol (C18H24N4O) .
Comparative Analysis:
| Feature | Target Compound | Propyl Analog |
|---|---|---|
| Molecular Weight | 453.54 g/mol | 312.4 g/mol |
| LogP | 3.2 | 2.1 |
| Anticancer IC50 | 18.3 μM (MCF-7) | >50 μM |
The trimethoxybenzyl group’s electron-rich aromatic system enhances target engagement but increases metabolic instability.
Therapeutic Applications and Future Directions
Development Challenges
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Poor aqueous solubility (0.12 mg/mL at pH 7.4).
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CYP3A4 inhibition (Ki = 9.8 μM), risking drug-drug interactions.
Optimization Strategies
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Prodrug derivatives: Phosphate esters to enhance solubility.
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Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) carriers improve tumor retention.
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